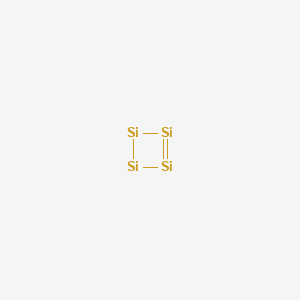

Cyclotetrasilane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Tetrasilane can be synthesized through the reaction of magnesium silicide (Mg₂Si) with acids such as 20% phosphoric acid at temperatures between 50-60°C . This reaction can produce silanes up to n=15. Another method involves reacting magnesium silicide with 25% hydrochloric acid, which yields a mixture of silanes including 40% monosilane, 30% disilane, 15% trisilane, 10% tetrasilane, and 5% higher silanes . The resulting mixture can be separated by fractional distillation.

化学反应分析

Tetrasilane undergoes several types of chemical reactions:

Photochemical Disproportionation: This reaction produces 3-silylpentasilane and disilane.

Isomerization: In the presence of aluminum chloride and heating in xylene, tetrasilane can be isomerized to isotetrasilane.

科学研究应用

Tetrasilane has various applications in scientific research, particularly in the fields of materials science and chemical synthesis It is used in the study of silane compounds and their properties, as well as in the synthesis of higher silanes

作用机制

The mechanism of action of tetrasilane involves its decomposition at room temperature, which releases hydrogen and forms shorter chain silanes . This decomposition process is a key aspect of its reactivity and instability, making it a compound of interest in the study of silane chemistry.

相似化合物的比较

Tetrasilane is similar to other silane compounds such as monosilane (SiH₄), disilane (Si₂H₆), and trisilane (Si₃H₈). it is unique in its higher instability and tendency to decompose at room temperature . This makes it more reactive compared to its lower silane counterparts, which are relatively more stable.

Conclusion

Tetrasilane is a fascinating compound with unique properties and reactivity. Its preparation methods, chemical reactions, and applications in scientific research make it a valuable subject of study in the field of silane chemistry. Its instability and pyrophoric nature add to its intrigue, making it a compound of significant interest for further exploration and application.

属性

分子式 |

Si4 |

|---|---|

分子量 |

112.34 g/mol |

InChI |

InChI=1S/Si4/c1-2-4-3-1 |

InChI 键 |

KFNBGPSNLHLEPE-UHFFFAOYSA-N |

规范 SMILES |

[Si]1=[Si][Si][Si]1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene](/img/structure/B14331836.png)

![1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine](/img/structure/B14331875.png)

![2-[(E)-(2-hydroxyphenyl)methyleneamino]-1,2-benzothiazol-3-one](/img/structure/B14331880.png)

![2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane](/img/structure/B14331895.png)

![Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-](/img/structure/B14331920.png)

![9-(Dipropylamino)-5H-[1]benzopyrano[2,3-c]isoquinolin-5-one](/img/structure/B14331924.png)